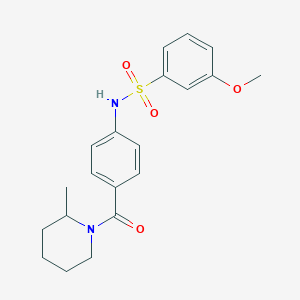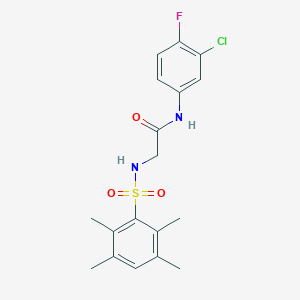
3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with a methoxy group and a piperidine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable base.
Attachment of the Piperidine Derivative: The piperidine moiety is introduced through an amide coupling reaction, using 2-methylpiperidine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidine moiety can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-hydroxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide.
Reduction: Formation of 3-methoxy-N-(4-(2-methylpiperidin-1-yl)phenyl)benzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: Used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-methoxy-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide: Similar structure but without the methyl group on the piperidine ring.
Uniqueness
The presence of both the methoxy group and the 2-methylpiperidine moiety in 3-methoxy-N-(4-(2-methylpiperidine-1-carbonyl)phenyl)benzenesulfonamide makes it unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications.
Propriétés
IUPAC Name |
3-methoxy-N-[4-(2-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-6-3-4-13-22(15)20(23)16-9-11-17(12-10-16)21-27(24,25)19-8-5-7-18(14-19)26-2/h5,7-12,14-15,21H,3-4,6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAJFDBWXWTURG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Azepan-1-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B492757.png)
![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B492759.png)
![N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B492760.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B492762.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-phenylethanone](/img/structure/B492763.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492764.png)
![N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B492765.png)
![4-(((2-methylthiazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B492767.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B492768.png)
![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B492773.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B492775.png)
![2-[[2-[(2,5-dimethylphenyl)sulfonylamino]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B492776.png)
![N-(2-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B492777.png)

